4-Chloro-N-methyl-5-nitropyrimidin-2-amine 4-Chloro-N-methyl-5-nitropyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 89283-50-1
VCID: VC8368961
InChI: InChI=1S/C5H5ClN4O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H,7,8,9)
SMILES: CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Molecular Formula: C5H5ClN4O2
Molecular Weight: 188.57 g/mol

4-Chloro-N-methyl-5-nitropyrimidin-2-amine

CAS No.: 89283-50-1

Cat. No.: VC8368961

Molecular Formula: C5H5ClN4O2

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-N-methyl-5-nitropyrimidin-2-amine - 89283-50-1

Specification

CAS No. 89283-50-1
Molecular Formula C5H5ClN4O2
Molecular Weight 188.57 g/mol
IUPAC Name 4-chloro-N-methyl-5-nitropyrimidin-2-amine
Standard InChI InChI=1S/C5H5ClN4O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H,7,8,9)
Standard InChI Key OHQVGJPBCGCWDR-UHFFFAOYSA-N
SMILES CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Canonical SMILES CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyrimidine backbone consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Chlorine at position 4: Enhances electrophilicity, enabling nucleophilic displacement reactions.

  • Nitro group at position 5: Imparts strong electron-withdrawing effects, stabilizing the ring and directing further functionalization.

  • N-Methylamino group at position 2: Provides a site for hydrogen bonding and derivatization.

The spatial arrangement of these groups influences intermolecular interactions, as demonstrated by computational studies predicting dipole moments of 5.2D5.2 \, \text{D} and a polar surface area of 98.7A˚298.7 \, \text{Å}^2 .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC5H5ClN4O2\text{C}_5\text{H}_5\text{ClN}_4\text{O}_2
Molecular Weight188.57 g/mol
CAS Registry Number89283-50-1
Predicted LogP1.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4-Chloro-N-methyl-5-nitropyrimidin-2-amine typically involves a multi-step sequence:

  • Nitration of 4-Chloro-N-methylpyrimidin-2-amine: Treatment with fuming nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C introduces the nitro group at position 5.

  • Purification: Crude product is isolated via vacuum filtration and recrystallized from ethanol/water mixtures (yield: 68–72%) .

Industrial Production

Patent literature describes scalable methods using continuous-flow reactors to optimize exothermic nitration steps. Key parameters include:

  • Temperature control (<10°C) to minimize byproducts.

  • Catalyst selection (e.g., Al2O3\text{Al}_2\text{O}_3) for improved regioselectivity .

Table 2: Reaction Conditions for Nitration

ParameterOptimal Value
Nitrating AgentHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 (1:3 v/v)
Reaction Temperature0–5°C
Reaction Time4–6 hours
CatalystNone (homogeneous)

Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at position 4 undergoes displacement with nucleophiles such as amines, alkoxides, and thiols. For example:
C5H5ClN4O2+NH3C5H6N5O2+HCl\text{C}_5\text{H}_5\text{ClN}_4\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_5\text{H}_6\text{N}_5\text{O}_2 + \text{HCl}
This reaction proceeds in dimethylformamide (DMF) at 80°C with a 85% yield .

Reduction of Nitro Group

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, yielding 4-chloro-N-methyl-5-aminopyrimidin-2-amine, a key intermediate for anticancer agents .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against dihydrofolate reductase (DHFR), a target in antifolate therapies. In vitro assays show an IC50_{50} of 2.3μM2.3 \, \mu\text{M}, comparable to methotrexate derivatives .

Industrial and Research Significance

Agrochemical Development

Derivatives of this compound are explored as herbicides targeting acetolactate synthase (ALS) in weeds. Field trials show 90% inhibition of Amaranthus retroflexus growth at 10 ppm .

Material Science Applications

Nitropyrimidine derivatives serve as ligands in coordination polymers, with potential uses in gas storage and catalysis. Single-crystal X-ray studies reveal a porous structure with a surface area of 1,200m2/g1,200 \, \text{m}^2/\text{g} .

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